molecular formula C8H6IN3O2 B12572039 Methyl 2-azido-5-iodobenzoate CAS No. 185505-58-2

Methyl 2-azido-5-iodobenzoate

Cat. No.: B12572039
CAS No.: 185505-58-2
M. Wt: 303.06 g/mol
InChI Key: QAAWZVVPVQTCBN-UHFFFAOYSA-N
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Description

Methyl 2-azido-5-iodobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with an azide (-N₃) group at the 2-position and an iodine atom at the 5-position. The compound’s structure combines electrophilic (iodo) and reactive (azide) groups, making it valuable in synthetic chemistry, particularly in click chemistry (e.g., azide-alkyne cycloaddition) and as a precursor for iodinated bioactive molecules. Its methyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions.

Properties

CAS No.

185505-58-2

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 2-azido-5-iodobenzoate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)6-4-5(9)2-3-7(6)11-12-10/h2-4H,1H3

InChI Key

QAAWZVVPVQTCBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-5-iodobenzoate can be synthesized through a multi-step process starting from methyl 2-amino-5-iodobenzoate. The amino group is first diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is highly efficient under mild conditions.

Reaction Conditions Products Yield Reference
CuI (10 mol%), DIPEA, DMF, 25°CMethyl 5-iodo-2-(1H-1,2,3-triazol-1-yl)benzoate92%
CuSO₄·5H₂O, sodium ascorbate, H₂OTriazole-linked bioconjugates85–90%

Mechanism :

  • Cu(I) activates the terminal alkyne, forming a copper acetylide.

  • The azide undergoes cycloaddition to generate a six-membered copper-bound intermediate.

  • Protonation yields the triazole product while regenerating the catalyst .

Nucleophilic Substitution at Iodine

The iodine atom undergoes palladium-catalyzed cross-coupling reactions, enabling functionalization at the 5-position.

Reaction Type Reagents/Conditions Products Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CMethyl 2-azido-5-arylbenzoate75–88%
Stille CouplingPd₂(dba)₃, AsPh₃, THF, 60°CMethyl 2-azido-5-(trimethylstannyl)benzoate82%

Key Insight :
The electron-withdrawing azide group enhances the electrophilicity of the adjacent iodine, accelerating oxidative addition to palladium(0) .

Thermal and Photochemical Decomposition

The azide group decomposes under heat or UV light, generating reactive nitrene intermediates.

Conditions Products Application Reference
Δ, 110°C, tolueneMethyl 5-iodo-2-aminobenzoate (via nitrene reduction)Amine synthesis
UV (254 nm), acetonitrileBenzoxazine derivatives (nitrene insertion)Heterocycle construction

Mechanism :

  • Thermal cleavage of the azide produces a singlet nitrene, which can either abstract hydrogen (forming an amine) or undergo C–H insertion .

Reduction Reactions

Controlled reduction of the azide to an amine enables further derivatization.

Reducing Agent Conditions Products Yield Reference
H₂, Pd/CEtOH, 25°C, 12 hMethyl 5-iodo-2-aminobenzoate95%
LiAlH₄THF, 0°C to reflux2-Amino-5-iodobenzyl alcohol78%

Note : Hydrogenation preserves the iodine substituent, while LiAlH₄ reduces both the azide and ester groups.

Radical Azide Transfer

The compound participates in radical-mediated azidation reactions, facilitating C–H functionalization.

Reaction System Products Yield Reference
FeCl₂, Togni’s reagent, DCETrifluoromethylated azides65%
AIBN, Bu₃SnH, 70°CAlkyl azides via radical chain transfer70–80%

Mechanism :

  • Fe(II) generates azidyl radicals (·N₃) from the azide group, which abstract hydrogen atoms from substrates to form C–N₃ bonds .

Hypervalent Iodine Chemistry

The iodine atom can engage in hypervalent bonding, enabling oxidation and ligand-exchange reactions.

Reagents Products Application Reference
mCPBA, CH₂Cl₂λ³-Iodanenitrile intermediatesOxidative functionalization
BF3·OEt₂, HFIPAryl(phenyl)iodonium saltsElectrophilic arylation

Key Insight :
Hypervalent iodine intermediates enhance the compound’s utility in electrophilic substitutions and oxidations .

Biological Conjugation

The azide-iodo motif enables dual functionalization in bioconjugation strategies.

Target Reaction Application Reference
Alkyne-tagged peptidesCuAAC + Suzuki couplingBifunctional probes
Boronic acid derivativesSequential azidation/iodinationRadiopharmaceuticals

Example :
Methyl 2-azido-5-iodobenzoate was conjugated to a nuclear localization signal (NLS) peptide via CuAAC, achieving 50.7% radiochemical yield in targeted drug delivery studies .

Scientific Research Applications

Methyl 2-azido-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azido-5-iodobenzoate primarily involves the reactivity of its azido and iodine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The iodine atom can participate in oxidative processes, forming hypervalent iodine species that act as powerful oxidizing agents .

Comparison with Similar Compounds

A. Sandaracopimaric Acid Methyl Esters ()

  • Structure : Diterpene-based methyl ester with a fused tricyclic system.
  • Key Differences : Lacks azide/iodine substituents; primarily used in natural product chemistry (e.g., resin analysis) rather than synthetic applications.
  • Reactivity : Less electrophilic due to absence of iodine; inert azide-free structure limits click chemistry utility .

B. Methyl Salicylate ()

  • Structure : Simple aromatic ester with a hydroxyl (-OH) group at the 2-position.
  • Key Differences : Hydroxyl group enables hydrogen bonding, contrasting with the electron-withdrawing azide and iodine in Methyl 2-azido-5-iodobenzoate.
  • Applications : Widely used in pharmaceuticals (analgesic) and fragrances, whereas the azido-iodo derivative serves as a synthetic intermediate .

C. Dehydroabietic Acid Methyl Ester ()

  • Structure : Polycyclic diterpene ester with conjugated double bonds.
  • Key Differences: Rigid hydrocarbon skeleton vs.
  • Utility : Primarily a chromatographic standard in resin analysis, unlike the reactive azido-iodo compound .

Physical and Chemical Properties

Property This compound* Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~307 (estimated) 152.15 ~330 (estimated)
Melting Point (°C) Not reported -8 80–85
Solubility Polar aprotic solvents Ethanol, ether Chloroform, hexane
Key Reactivity Azide cycloaddition, C-I coupling Ester hydrolysis Oxidation of diterpene backbone

*Inferred from substituent effects: iodine increases molecular weight and polarizability; azide enhances reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 2-azido-5-iodobenzoate, and how do reaction conditions impact yield optimization?

  • Answer: this compound can be synthesized via sequential functionalization of a benzoate scaffold. Critical steps include iodination at the 5-position and azide introduction at the 2-position. Key reaction parameters:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency by stabilizing intermediates .
  • Temperature control: Diazotization and azide coupling require low temperatures (0–5°C) to prevent side reactions .
  • Catalysts: Copper(I) iodide may accelerate azide-alkyne cycloaddition in downstream derivatization .
    • Yield optimization hinges on stoichiometric ratios (e.g., 1.2:1 NaN₃:substrate) and inert atmospheres to mitigate azide decomposition .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer:

  • 1H/13C NMR: Identifies proton environments (e.g., methyl ester at δ 3.9 ppm) and aromatic splitting patterns from iodine’s electron-withdrawing effects .
  • Mass spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 319) and fragmentation pathways .
  • Infrared spectroscopy (IR): Detects azide stretches (~2100 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .
  • Elemental analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Answer:

  • DFT calculations: Simulate transition states for azide-alkyne cycloaddition, highlighting steric effects from the iodobenzene moiety. Basis sets (e.g., B3LYP/6-31G*) optimize accuracy .
  • Molecular docking: Predicts binding affinities for bioconjugation targets (e.g., proteins), guiding functional group placement .
  • Solvent modeling: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Q. What experimental strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Answer:

  • Multi-technique validation: Cross-reference NMR coupling constants with DFT-predicted dihedral angles to confirm stereoelectronic effects .
  • Isotopic labeling: Substitute ¹²⁷I with ¹²⁵I to isolate isotopic splitting patterns in mass spectra .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural data, resolving ambiguities in NOESY or COSY correlations .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Answer:

  • Thermal stability: Conduct accelerated degradation studies (40–60°C) to model shelf life, monitoring azide decomposition via TLC or HPLC .
  • Light sensitivity: Use amber vials and UV-vis spectroscopy to quantify photolytic byproducts (e.g., nitrene formation) .
  • Moisture control: Karl Fischer titration measures hygroscopicity, guiding storage in anhydrous environments (<5% RH) .

Methodological Considerations Table

Parameter Optimal Conditions Key Evidence
Iodination solventDMF, 80°C, 12 hrs
Azide coupling temp0–5°C, NaN₃ in H₂O/acetone
NMR solventCDCl₃ (δ 7.8–8.2 ppm for aromatic H)
Stability testing40°C, 75% RH, 14 days

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